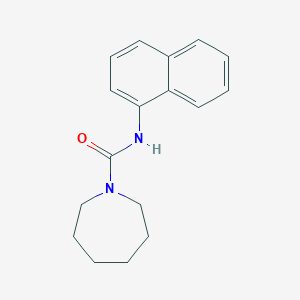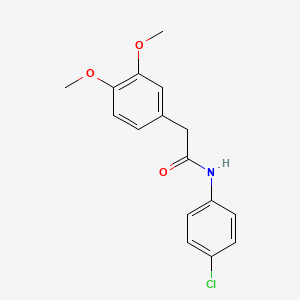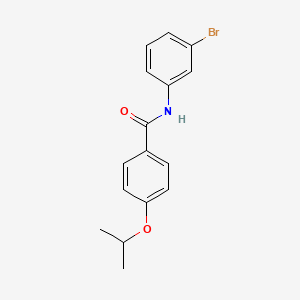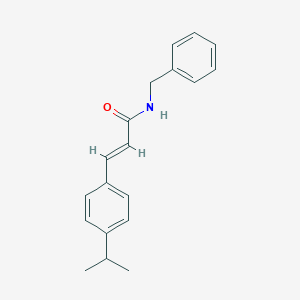
N-1-naphthyl-1-azepanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-naphthyl-1-azepanecarboxamide, also known as NAAM, is a chemical compound that has been studied extensively in the field of neuroscience. NAAM is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a crucial role in regulating a wide range of physiological processes, including pain sensation, mood, appetite, and inflammation. By inhibiting FAAH, NAAM can increase the levels of endocannabinoids in the body, leading to a variety of therapeutic effects.
Mécanisme D'action
N-1-naphthyl-1-azepanecarboxamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that bind to cannabinoid receptors in the body, leading to a variety of physiological effects. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to increased activation of cannabinoid receptors and a variety of therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to increase the levels of endocannabinoids in the body, leading to increased activation of cannabinoid receptors. This can lead to a variety of effects, including analgesia, anti-inflammatory effects, and antidepressant effects. This compound has also been shown to have effects on other neurotransmitter systems, including serotonin and dopamine, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-1-naphthyl-1-azepanecarboxamide has several advantages for use in lab experiments. For example, it is a potent and selective inhibitor of FAAH, which allows for precise modulation of endocannabinoid levels in the body. This compound is also relatively easy to synthesize, which makes it a convenient tool for researchers. However, there are also some limitations to the use of this compound in lab experiments. For example, it has been shown to have off-target effects on other enzymes, which may complicate the interpretation of results. Additionally, this compound has relatively poor solubility in water, which may limit its use in certain experimental paradigms.
Orientations Futures
There are several future directions for research on N-1-naphthyl-1-azepanecarboxamide. For example, further studies are needed to determine the optimal dosing and administration regimens for this compound in various therapeutic contexts. Additionally, more research is needed to determine the long-term effects of this compound on endocannabinoid levels and other physiological processes. Finally, there is a need for more studies on the potential side effects of this compound, particularly in the context of chronic use. Overall, this compound holds promise as a potential therapeutic agent for a variety of conditions, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
N-1-naphthyl-1-azepanecarboxamide can be synthesized using a variety of methods, including the reaction of 1-naphthylamine with 6-bromohexanoyl chloride, followed by treatment with sodium hydroxide. Another method involves the reaction of 1-naphthylamine with 6-bromohexanoic acid, followed by treatment with thionyl chloride and then with sodium azide.
Applications De Recherche Scientifique
N-1-naphthyl-1-azepanecarboxamide has been extensively studied in the field of neuroscience, where it has shown promise as a potential therapeutic agent for a variety of conditions. For example, this compound has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of arthritis and colitis. This compound has also been shown to have antidepressant effects in animal models of depression, as well as anxiolytic effects in models of anxiety.
Propriétés
IUPAC Name |
N-naphthalen-1-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(19-12-5-1-2-6-13-19)18-16-11-7-9-14-8-3-4-10-15(14)16/h3-4,7-11H,1-2,5-6,12-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAZUNKGVORFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5732895.png)
![ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5732907.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5732915.png)

![2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5732919.png)
![3,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5732931.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B5732938.png)

![N'-benzylidene-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5732959.png)

![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5732973.png)
![1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5732981.png)

![2-(2-fluorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5733001.png)